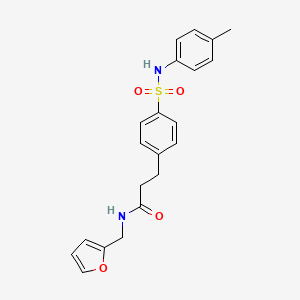
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as "Compound X" and is used in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, Compound X has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide are still being studied. However, research has shown that this compound has the potential to inhibit the growth of cancer cells and the aggregation of amyloid-beta peptides, making it a promising candidate for cancer and Alzheimer's disease treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide in lab experiments is its potential for use in cancer and Alzheimer's disease research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using Compound X in lab experiments is that its mechanism of action is still not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide. One potential direction is to further study its mechanism of action, which could help to identify additional uses for this compound. Additionally, research could focus on optimizing the synthesis method for Compound X, which could make it more readily available for use in experiments. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its effectiveness in treating cancer and Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide involves the reaction of furan-2-carboxaldehyde with 4-aminobenzenesulfonamide in the presence of sodium triacetoxyborohydride. The resulting compound is then reacted with 3-(4-bromo-phenyl)-propanoic acid to yield N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-3-(4-(N-(p-tolyl)sulfamoyl)phenyl)propanamide has been used in various scientific research applications. One of the primary uses of this compound is in the study of cancer. Research has shown that Compound X has the potential to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-4-9-18(10-5-16)23-28(25,26)20-11-6-17(7-12-20)8-13-21(24)22-15-19-3-2-14-27-19/h2-7,9-12,14,23H,8,13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXDJTMBZWKXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

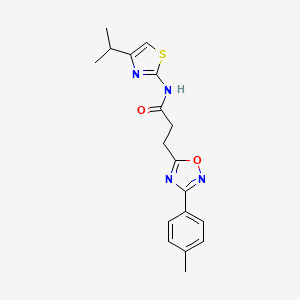
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)

![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7713012.png)
![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)


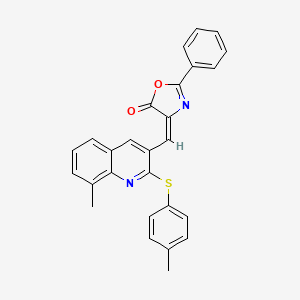
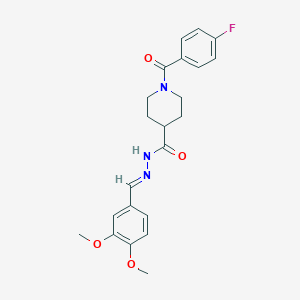


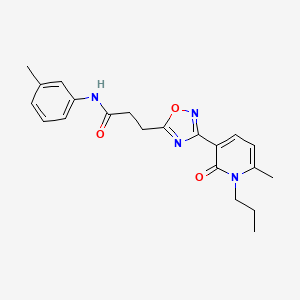
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)